molecular formula C28H18N2O4S B14087986 Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- CAS No. 101945-48-6

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl-

Cat. No.: B14087986
CAS No.: 101945-48-6
M. Wt: 478.5 g/mol
InChI Key: ZKHMOKXRSFHHFD-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and electronic properties This particular compound features a thiophene ring substituted with two 4-nitrophenyl groups at the 2 and 5 positions, and two phenyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents and recyclable palladium catalysts is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2,5-bis(4-nitrophenyl)-3,4-diphenyl- involves its interaction with molecular targets through its nitro and phenyl groups. These groups can participate in various electronic interactions, influencing the compound’s reactivity and binding affinity. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2,5-diphenyl-: Lacks the nitro groups, resulting in different reactivity and applications.

  • **Thiophene, 2,5-bis(4-methylphenyl)-3,

Properties

CAS No.

101945-48-6

Molecular Formula

C28H18N2O4S

Molecular Weight

478.5 g/mol

IUPAC Name

2,5-bis(4-nitrophenyl)-3,4-diphenylthiophene

InChI

InChI=1S/C28H18N2O4S/c31-29(32)23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(35-27)22-13-17-24(18-14-22)30(33)34/h1-18H

InChI Key

ZKHMOKXRSFHHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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